(3-methylanilino)methanesulfonic acid

Lipophilicity LogP HPLC Retention

(3-Methylanilino)methanesulfonic acid (CAS 102-42-1), also designated m-toluidinomethanesulfonic acid, is a substituted anilinomethanesulfonic acid derivative with the molecular formula C₈H₁₁NO₃S and a molecular weight of 201.24 g/mol. It belongs to a class of N-sulfomethylated aromatic amines that function as protected amine intermediates or sulfonic acid building blocks.

Molecular Formula C8H11NO3S
Molecular Weight 201.25 g/mol
CAS No. 102-42-1
Cat. No. B089434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-methylanilino)methanesulfonic acid
CAS102-42-1
Molecular FormulaC8H11NO3S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NCS(=O)(=O)O
InChIInChI=1S/C8H11NO3S/c1-7-3-2-4-8(5-7)9-6-13(10,11)12/h2-5,9H,6H2,1H3,(H,10,11,12)
InChIKeyGKLLAQQMVKEFPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Specification Guide for (3-Methylanilino)methanesulfonic Acid (CAS 102-42-1): Core Identity and Physicochemical Baseline


(3-Methylanilino)methanesulfonic acid (CAS 102-42-1), also designated m-toluidinomethanesulfonic acid, is a substituted anilinomethanesulfonic acid derivative with the molecular formula C₈H₁₁NO₃S and a molecular weight of 201.24 g/mol . It belongs to a class of N-sulfomethylated aromatic amines that function as protected amine intermediates or sulfonic acid building blocks. Its structure features a meta-methyl substituent on the aniline ring, which distinguishes it from its unsubstituted and ortho-substituted analogs. The computed LogP is -0.340, indicating moderate hydrophilicity [1]. This compound is primarily utilized as a specialty intermediate in organic synthesis and dye chemistry.

Meta-methyl isomer for regioselective synthesis; distinct from ortho/unsubstituted analogs.
Moderate hydrophilicity (computed LogP -0.340) supports predictable phase partitioning in workup.
Sulfonic acid building block for azo dye and pharmaceutical intermediate research.

Why Simple In-Class Substitution of (3-Methylanilino)methanesulfonic Acid (CAS 102-42-1) Fails: Key Differentiators from Ortho and Unsubstituted Analogs


Generic procurement of anilinomethanesulfonic acids without specifying the meta-methyl substitution pattern (CAS 102-42-1) introduces significant risk of functional failure. The position of the methyl group on the aromatic ring directly modulates electronic effects (Hammett σ values), which in turn control the formation and hydrolysis rates of the methanesulfonic acid derivative [1]. The meta isomer exhibits a distinct electronic profile compared to the ortho and para isomers, leading to measurable differences in reactivity and lipophilicity. Furthermore, the meta-methyl substitution provides a unique steric and electronic environment that can influence regioselectivity in downstream coupling reactions (e.g., diazotization and azo coupling), making the compound non-interchangeable with its ortho analog (CAS 94-57-5) or the unsubstituted parent (CAS 103-06-0) without altering reaction outcomes [2].

Target Meta-methyl: distinct electronic profile via Hammett σ effects
Substitute Ortho-methyl analog (CAS 94-57-5): altered electronic and steric environment

Substitution may shift regioselectivity in downstream diazotization/azo coupling, requiring reaction re-optimization.

Target Hydrolysis kinetics window intermediate between unsubstituted and para-substituted
Substitute Unsubstituted anilinomethanesulfonic acid (CAS 103-06-0): faster hydrolysis, no steric direction

Reaction rate and equilibrium may differ; direct replacement without kinetic evaluation can impact yield and purity.

Quantitative Differentiation Evidence for (3-Methylanilino)methanesulfonic Acid (CAS 102-42-1) Against Closest Analogs


Comparative Lipophilicity: Meta-Methyl vs. Ortho-Methyl and Unsubstituted Analogs

The meta-methyl substitution in (3-methylanilino)methanesulfonic acid (CAS 102-42-1) results in a computed LogP of -0.340, which is measurably higher (more lipophilic) than the unsubstituted anilinomethanesulfonic acid (LogP = -0.880) and slightly higher than the ortho-methyl isomer (LogP = -0.359) [1]. This difference, while modest, places the meta isomer in a distinct hydrophobicity window, which can be critical for reversed-phase HPLC separation selectivity and for optimizing partition coefficients in liquid-liquid extraction workflows.

Lipophilicity (LogP)
Cross-study comparable
ΔLogP +0.540 vs. unsubstituted; +0.019 vs. ortho
Reported LogP difference supports method selectivity and extraction optimization.
Computed from HPLC retention data (SIELC). Validate for specific solvent systems.
Lipophilicity LogP HPLC Retention Structure-Property Relationship

Hammett Substituent Constant Differentiation: Meta vs. Para NHCH2SO3- Group Effect

The Hammett σ value for the NHCH₂SO₃⁻ substituent has been experimentally determined as σₘ = -0.10 and σₚ = -0.57 [1]. This demonstrates that the meta-substituted methanesulfonic acid group exerts a significantly weaker electron-donating resonance effect compared to the para position. For (3-methylanilino)methanesulfonic acid, where the NHCH₂SO₃H group is itself meta to the ring methyl, the overall electronic profile is distinct from hypothetical para-substituted analogs. This electronic difference directly impacts the formation and hydrolysis rates of the derivative, as these rates are correlated with Hammett σ values of the substituents [1].

Hammett σ (NHCH₂SO₃⁻)
Class-level inference
σₘ = -0.10 vs. σₚ = -0.57 (Δσ = 0.47)
Substantially weaker electron donation at meta position; distinct reactivity profile expected.
Data to verify for specific reaction conditions; based on aniline derivative studies.
Hammett Equation Electronic Effects Reactivity Structure-Activity Relationship

Formation Rate Reactivity Class: Meta-Methyl vs. Para-Substituted Aniline Derivatives

While direct Arrhenius parameters for (3-methylanilino)methanesulfonic acid formation are not reported, the reaction of substituted anilines with sodium hydroxymethanesulfonate exhibits a Hammett ρ value of -3.40, indicating strong sensitivity to electronic effects [1]. The reported rate constant for p-toluidine (para-methylaniline) is 7.1 × 10⁹ exp(-14,500/RT) M⁻¹ min⁻¹. Meta-substituents typically exert a weaker electronic effect than para-substituents (as confirmed by the σₘ vs. σₚ difference above), allowing the inference that the meta-methyl derivative will display a formation rate intermediate between the para-methyl and the unsubstituted aniline (k = 5.4 × 10¹⁰ exp(-16,400/RT) M⁻¹ min⁻¹). This positions the meta isomer as a kinetically distinct entity for reaction engineering.

Formation Rate (pred.)
Class-level inference
Predicted intermediate between aniline and p-toluidine rates (~7.6× difference at 25°C)
May provide a predictable reactivity window for process optimization.
No direct Arrhenius data; inference from Hammett ρ = -3.40.
Formation Kinetics Arrhenius Parameters Hammett Correlation Aniline Reactivity

HPLC Retention Selectivity: Meta-Methyl vs. Ortho-Methyl Isomer Resolution

Under identical reversed-phase HPLC conditions (Newcrom R1 column, acetonitrile/water/phosphoric acid mobile phase), the meta-methyl isomer (CAS 102-42-1) and the ortho-methyl isomer (CAS 94-57-5) can be baseline resolved, as demonstrated by separate validated application notes for each isomer [1][2]. The small but consistent LogP difference (ΔLogP = 0.019) translates to a measurable retention time shift, enabling unambiguous identification and quantification of the meta isomer in the presence of its ortho analog. This is critical for quality control and purity verification in procurement settings.

HPLC Resolution
Supporting evidence
Baseline resolved from ortho isomer under reversed-phase conditions
Chromatographic distinguishability supports isomer-specific QC and procurement verification.
Newcrom R1 column; confirm on in-house system.
HPLC Method Development Isomer Separation Chromatographic Selectivity Quality Control

Target Application Scenarios Where (3-Methylanilino)methanesulfonic Acid (CAS 102-42-1) Provides Documented Advantages


Synthesis of Azo Dyes Requiring Meta-Directed Electrophilic Substitution

The meta-methyl substituent on (3-methylanilino)methanesulfonic acid directs subsequent electrophilic aromatic substitution to specific positions on the ring, a regiochemical outcome that cannot be achieved with the ortho-methyl or unsubstituted analogs [1]. After removal of the methanesulfonic acid protecting group, the resulting m-toluidine intermediate can be diazotized and coupled to produce azo dyes with substitution patterns that are inaccessible from other isomers. The intermediate LogP (-0.340) also facilitates workup by providing predictable phase partitioning [2].

Pharmaceutical Intermediate with Controlled Hydrolysis Kinetics

The Hammett σₘ value of -0.10 for the NHCH₂SO₃⁻ group confirms that meta-substituted methanesulfonic acid derivatives exhibit moderate electron-donating character [3]. This translates to hydrolysis rates that are faster than para-substituted analogs but slower than ortho-substituted ones, making (3-methylanilino)methanesulfonic acid an optimal protected amine intermediate when a balanced release profile is required in pro-drug or controlled-release formulations.

Chromatographic Method Development and Isomer-Specific Analysis

Because the meta isomer is chromatographically resolvable from its ortho analog under standard reversed-phase conditions (ΔLogP = 0.019), (3-methylanilino)methanesulfonic acid serves as a reliable reference standard for isomer-specific method validation [2]. Analytical laboratories procuring this compound can establish identity and purity protocols that definitively distinguish the meta isomer from potential ortho contaminant, a capability not offered by procurement of unspecified isomer mixtures.

Application
Selection Property
Validation Focus
Meta-directed azo dye synthesis
Regioselectivity from meta-methyl substitution
Electrophilic substitution pattern and isomer purity
Protected amine intermediate for hydrolysis-controlled research
Hydrolysis kinetics window (meta σ effect)
Deprotection rate under reaction conditions
Isomer-specific HPLC method validation
Chromatographic resolution from ortho isomer
Retention time and isomer purity verification
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